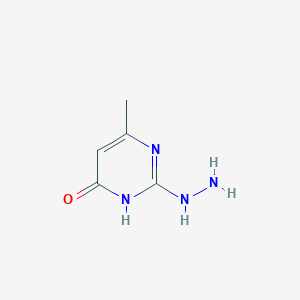

2-Hydrazino-6-methylpyrimidin-4-ol

Beschreibung

2-Hydrazino-6-methylpyrimidin-4-ol (CAS: 37893-08-6) is a pyrimidine derivative with a hydrazino (-NHNH₂) group at position 2, a methyl (-CH₃) group at position 6, and a hydroxyl (-OH) group at position 2. Its molecular formula is C₅H₈N₄O, with a molar mass of 140.1457 g/mol . This compound is commercially available with a purity of up to 98% (e.g., Combi-Blocks catalog number ST-2605) and is used in synthetic chemistry for the preparation of heterocyclic compounds, pharmaceuticals, and isotopically labeled derivatives .

Eigenschaften

IUPAC Name |

2-hydrazinyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(10)8-5(7-3)9-6/h2H,6H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKCQKWRFAJRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291110 | |

| Record name | 2-hydrazino-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37893-08-6 | |

| Record name | 37893-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-6-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis from Alkylated Thiouracil Derivatives

One of the established routes to this compound involves the reaction of alkylated thiouracil derivatives with hydrazine hydrate in ethanol under reflux conditions. This method was reported in a study focusing on pyrimidine derivatives synthesis:

- Procedure: Alkylated thiouracil (with methyl, ethyl, or benzyl groups) is refluxed with hydrazine hydrate in ethanol for approximately 3 hours.

- Outcome: This reaction produces 2-hydrazino-6-methylpyrimidin-4-one, which is a close analogue to this compound (the hydroxyl group can be introduced or modified in subsequent steps).

- Reaction Conditions: Reflux in ethanol, 3 hours.

- Reference Reaction Scheme:

$$ \text{Alkylated thiouracil} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} 2\text{-hydrazino-6-methylpyrimidin-4-one} $$ - Further Modification: Treatment with POCl3 under reflux can chlorinate the 4-position, facilitating further functionalization (e.g., formation of 4-chloro-2-hydrazino-6-methylpyrimidine).

Hydrazinolysis of 2,4-Dichloropyrimidine Derivatives

Another approach involves the nucleophilic substitution of halogenated pyrimidines with hydrazine:

- Starting from 2,4-dichloro-5-fluoropyrimidine derivatives, selective substitution with hydrazine can yield hydrazino-pyrimidine compounds.

- The reaction is typically conducted in an alcoholic solvent (often the same alcohol used to dissolve reactants) at temperatures ranging from ambient to reflux (~60-100°C).

- Hydrazine is used in slight excess to drive the reaction to completion.

- Non-nucleophilic bases like potassium carbonate or sodium bicarbonate may be added to maintain displaced thiolates in ionic form, reducing odor and side reactions.

- The process can be conducted as a two-step sequence without isolation of intermediates: first, alkyl mercaptan substitution at low temperature, followed by hydrazinolysis at elevated temperature.

- Isolation of the product is typically done by precipitation, filtration, or extraction.

Reaction of 4,6-Dimethoxy-2-methanesulfonylpyrimidine with Hydrazine in Aqueous Media

A patented industrial method focuses on preparing hydrazino-pyrimidine derivatives in aqueous solvents:

- Starting Material: 4,6-dimethoxy-2-methanesulfonylpyrimidine.

- Reaction: This compound reacts with hydrazine in water, where both the starting material and product have low solubility, leading to heterogeneous reaction conditions.

- Advantages: The product, 2-hydrazino-4,6-dimethoxypyrimidine, precipitates out during the reaction, allowing easy isolation by filtration.

- Yield and Purity: High purity and yields are achievable without complex purification steps.

- Recycling: The aqueous filtrate can be reused for subsequent reactions, enhancing efficiency.

- This method highlights the utility of water as a green solvent and the benefits of solid-liquid heterogeneous reactions for product isolation.

Direct Hydrazination of 2-Amino-6-methylpyrimidin-4-ol Derivatives

Though less commonly reported, direct modification of 2-amino-6-methylpyrimidin-4-ol to hydrazino derivatives can be achieved via sulfonation and subsequent nucleophilic substitution:

- Sulfonate derivatives of 2-amino-6-methylpyrimidin-4-ol are synthesized by reaction with sulfonyl chlorides in the presence of bases like potassium carbonate in acetone.

- These sulfonate intermediates can be further reacted to introduce hydrazino groups, although specific protocols for direct hydrazination are less documented.

- Crystallographic data of related sulfonate compounds confirm the structural integrity and purity of such intermediates, which are crucial for further functionalization steps.

Comparative Data Table of Key Preparation Methods

Research Findings and Analysis

The alkylated thiouracil route is well-documented and provides a robust pathway to 2-hydrazino-6-methylpyrimidin-4-one, which can be converted to the hydroxyl derivative. This method benefits from straightforward reaction conditions and accessible reagents.

The hydrazinolysis of halogenated pyrimidines is versatile and allows for selective substitution, enabling the introduction of hydrazino groups at the 4-position. Control of temperature and solvent choice is critical to manage exothermicity and solubility issues.

The aqueous hydrazine reaction with methanesulfonylpyrimidine is industrially attractive due to its environmental friendliness, ease of product isolation by crystallization, and high purity yields. This method also demonstrates solvent recycling, which is significant for sustainable manufacturing.

Sulfonate derivatives of 2-amino-6-methylpyrimidin-4-ol serve as valuable intermediates for further functionalization, including hydrazino group introduction. Crystallographic studies confirm the structural integrity of these intermediates, supporting their use in precise synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazino-6-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like phenylboronic acid in the presence of triphenylphosphine and palladium acetate are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Hydrazino-6-methylpyrimidin-4-ol is CHNO, with a molecular weight of 140.14 g/mol. The compound features a pyrimidine ring with hydrazino and hydroxyl functional groups, which contribute to its reactivity and biological activity.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of various pyrimidine derivatives. Its unique functional groups allow for the formation of complex molecules through substitution reactions.

- Building Block : It is utilized as a building block for synthesizing more complex organic compounds, particularly in the development of functionalized pyrimidines and related heterocycles.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. In vitro studies show promising results in reducing inflammation markers .

Medicine

- Therapeutic Potential : Ongoing research is exploring the potential of this compound in treating diseases such as cancer and infections. Its derivatives are being evaluated for their efficacy in inhibiting specific enzymes involved in disease progression.

- Drug Development : The compound's unique structure positions it well for drug development, particularly in creating novel pharmaceuticals that target specific biological pathways.

Industry

- Agrochemicals : As a metabolite of certain organophosphorus insecticides, this compound is relevant in environmental science and agricultural chemistry.

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with unique properties, which can be applied across various industrial sectors.

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of several derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

Research published in RSC Advances demonstrated that derivatives of the compound significantly reduced COX-2 enzyme activity in vitro. The IC values were comparable to established anti-inflammatory drugs, indicating its potential as an effective anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of 2-Hydrazino-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between 2-Hydrazino-6-methylpyrimidin-4-ol and related pyrimidine derivatives:

Key Reactivity Differences :

- The hydrazino group in this compound facilitates coupling reactions (e.g., formation of azides or triazoles), whereas methylthio or methylamino substituents in analogues favor nucleophilic substitutions or coordination with metals .

- The hydroxyl group at position 4 in this compound enhances hydrogen-bonding interactions, influencing crystallization behavior compared to ketone-containing derivatives like 2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one .

Biologische Aktivität

2-Hydrazino-6-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant research findings and case studies.

This compound is a hydrazine derivative of pyrimidine that exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These properties contribute to its potential therapeutic applications.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group can be oxidized to quinones | Potassium permanganate, hydrogen peroxide |

| Reduction | Hydrazinyl group can yield hydrazones | Sodium borohydride, lithium aluminum hydride |

| Substitution | Electrophilic substitution on aromatic rings | Bromine, nitric acid |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various pathogens, suggesting a mechanism that involves inhibition of enzyme activity critical for microbial survival.

Case Study: Antitrypanosomal Activity

In a specific study, derivatives of this compound were tested for antitrypanosomal activity. The results showed significant inhibition of Trypanosoma brucei at low concentrations, indicating its potential as a therapeutic agent against African sleeping sickness.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and U251 (glioblastoma) cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents like cisplatin, highlighting its potential as an anticancer drug .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Control (Cisplatin) |

|---|---|---|

| HeLa | 73.90 | 50.00 |

| U251 | 76.45 | 40.00 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes in both microbial and cancer cells .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, with studies indicating an IC50 comparable to ascorbic acid . This antioxidant capability may contribute to its overall therapeutic profile.

Q & A

Q. What role does this compound play in medicinal chemistry as a precursor for bioactive molecules?

- It serves as a scaffold for kinase inhibitors and CRF-1 receptor antagonists. Functionalization at the hydrazino group (e.g., introducing trifluoromethyl or chloro substituents) enhances binding to enzymatic active sites .

Methodological Notes

- Data validation: Cross-reference synthesis protocols with peer-reviewed journals (e.g., Russian Chemical Bulletin) over commercial databases .

- Instrumentation: Use HRMS and multinuclear NMR (¹H, ¹³C, ¹⁵N) for unambiguous characterization .

- Safety compliance: Adopt ISO-certified disposal protocols for hydrazine derivatives to mitigate environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.